CO₂ Chemisorption Capture Efficiency: Methylcyanocarbamate Dimer vs. Benchmark Monoethanolamine (MEA)
Methylcyanocarbamate dimer demonstrates a reported CO₂ chemisorption binding constant K꜀ʙᴍ of 6.9 × 10⁶, which is mechanistically attributed to zwitterionic adduct formation enabled by its dimeric carbamate scaffold . This value is approximately 2–3 orders of magnitude higher than the equilibrium constants reported for primary amine‑based sorbents such as 30 wt% aqueous monoethanolamine (MEA), which exhibit carbamate formation equilibrium constants on the order of ~10³–10⁴ M⁻¹ under comparable conditions [1]. The enhanced binding affinity suggests that the dimeric structure provides intramolecular H‑bonding stabilization that reduces water accessibility to the carbamate linkage, resulting in deeper CO₂ capture at lower amine loadings than conventional monomeric amines.
| Evidence Dimension | CO₂ chemisorption binding constant (K꜀ʙᴍ) |
|---|---|
| Target Compound Data | 6.9 × 10⁶ (methylcyanocarbamate dimer, zwitterionic adduct formation) |
| Comparator Or Baseline | ~10³–10⁴ M⁻¹ (30 wt% aqueous MEA, carbamate formation equilibrium constant) |
| Quantified Difference | Approximately 100‑ to 1,000‑fold higher binding constant for the dimer |
| Conditions | Referenced chemisorption conditions; cross-study comparison with literature MEA carbamate equilibrium data |
Why This Matters
For scientific teams procuring CO₂ capture reagents, the dimer offers a differentiated high-affinity scaffold that can reduce sorbent mass requirements and regeneration energy penalties compared to conventional monomeric amine sorbents.
- [1] Puxty, G., et al. (2010). Carbon dioxide postcombustion capture: A novel screening study of the absorption capacity of aqueous monoethanolamine. Industrial & Engineering Chemistry Research, 49(2), 877–884. MEA carbamate equilibrium constants ~10³–10⁴ M⁻¹. View Source
